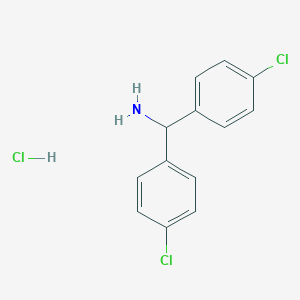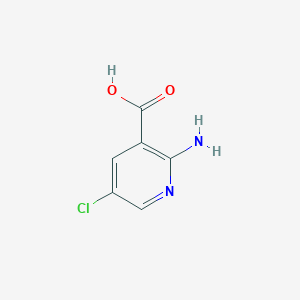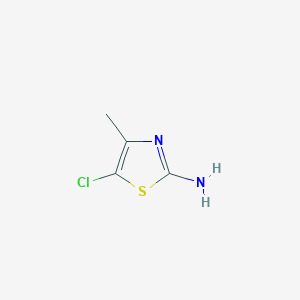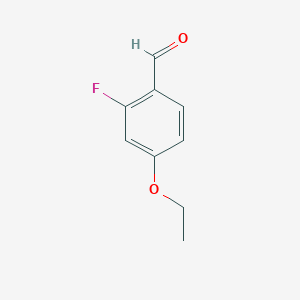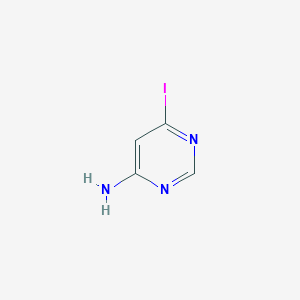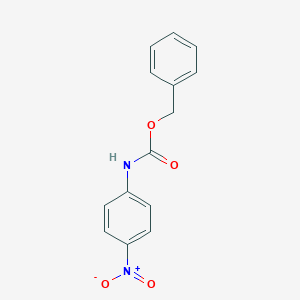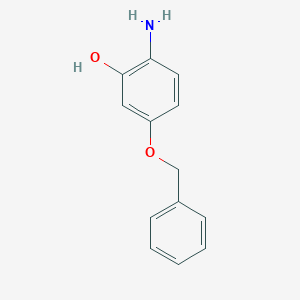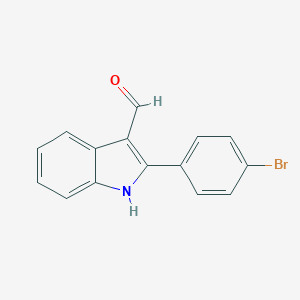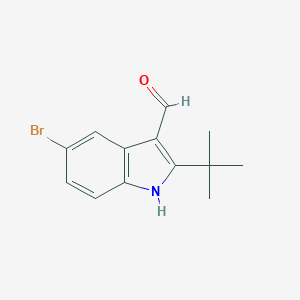
5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde
Übersicht
Beschreibung
“5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde” is a derivative of 1H-Indole-3-carbaldehyde . The indole family, including 1H-Indole-3-carbaldehyde and its derivatives, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers . For instance, 5-((5-Bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)trione indole 47 was synthesized by the reaction of 5-bromo-1H-indole-3-carbaldehyde 1 and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione 46 in EtOH/pipridine (Pip) .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives, including “5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde”, have been used in multicomponent reactions (MCRs) . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Wissenschaftliche Forschungsanwendungen
Crystallographic and Molecular Structure Analysis
5-Bromo-1H-indole-3-carbaldehyde and its derivatives have been studied for their crystallographic properties. One such derivative, 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone, forms molecular pairs linked by hydrogen bonds, creating ribbons in its crystal structure (Ali, Halim, & Ng, 2005).
Synthesis and Structural Characterization
Research has been conducted on the synthesis and structural characterization of compounds derived from 5-bromo-1H-indole-3-carbaldehyde. A study describes the synthesis of a compound through a condensation reaction involving 5-bromo-1H-indole-3-carbaldehyde and provides insights into its molecular structure using X-ray diffraction and Hirshfeld surface analysis (Barakat et al., 2017).
Chemical Synthesis and Application
In the field of chemical synthesis, 5-bromo-1H-indole-3-carbaldehyde has been used as a precursor for the synthesis of various gamma-carboline derivatives. These derivatives are obtained through palladium-catalyzed intramolecular annulation of alkynes, demonstrating the compound's utility in organic synthesis (Zhang & Larock, 2003).
Pharmaceutical Research
In pharmaceutical research, derivatives of 5-bromo-1H-indole-3-carbaldehyde have been synthesized and evaluated for potential anticonvulsant activity. This research highlights the compound's relevance in the development of new therapeutic agents (Gautam, Gupta, & Yogi, 2021).
Marine Natural Products
The compound has also been identified in marine natural products. It was isolated from the marine sponge Smenospongia sp., along with other indole derivatives, indicating its presence in natural sources (McKay, Carroll, Quinn, & Hooper, 2002).
Heterogeneous Catalysis
Research on Pd(II)/polyoxometalate catalysts for Suzuki–Miyaura reactions includes the synthesis of derivatives involving 5-bromo-1H-indole-3-carbaldehyde. These studies contribute to the understanding of catalytic processes in organic synthesis (Hou et al., 2021).
Zukünftige Richtungen
Indole derivatives, including “5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Eigenschaften
IUPAC Name |
5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c1-13(2,3)12-10(7-16)9-6-8(14)4-5-11(9)15-12/h4-7,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMURJBYJRCEVMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(N1)C=CC(=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



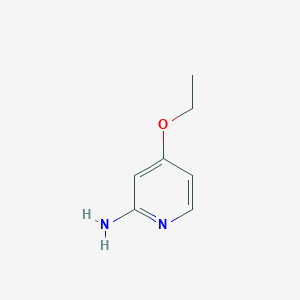
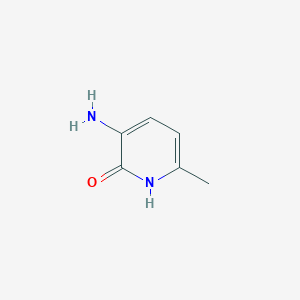
![Ethanol, 2-[(3-aminophenyl)sulfonyl]-](/img/structure/B112728.png)
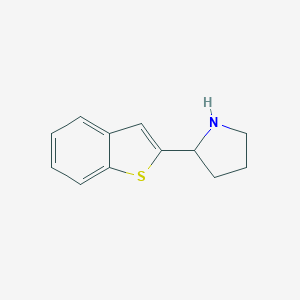
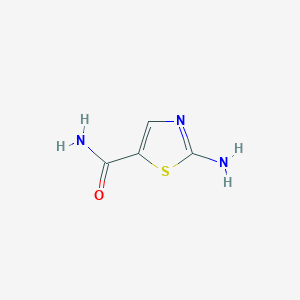
![Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate](/img/structure/B112731.png)
